2H-1-Benzopyran-3-carboxylic acid, 6,8-bis(1,1-dimethylethyl)-2-oxo-
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Overview
Description
2H-1-Benzopyran-3-carboxylic acid, 6,8-bis(1,1-dimethylethyl)-2-oxo- is a synthetic organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carboxylic acid, 6,8-bis(1,1-dimethylethyl)-2-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the benzopyran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3-carboxylic acid, 6,8-bis(1,1-dimethylethyl)-2-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2H-1-Benzopyran-3-carboxylic acid, 6,8-bis(1,1-dimethylethyl)-2-oxo- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-carboxylic acid, 6,8-bis(1,1-dimethylethyl)-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved can vary depending on the biological context and the specific application.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Similar in structure and often exhibit similar biological activities.
Flavonoids: Another class of benzopyran derivatives with diverse biological properties.
Chromones: Compounds with a similar core structure but different functional groups.
Uniqueness
2H-1-Benzopyran-3-carboxylic acid, 6,8-bis(1,1-dimethylethyl)-2-oxo- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the 6,8-bis(1,1-dimethylethyl) groups may enhance its stability and modify its interaction with biological targets.
Biological Activity
2H-1-Benzopyran-3-carboxylic acid, 6,8-bis(1,1-dimethylethyl)-2-oxo-, commonly referred to as a benzopyran derivative, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzopyran backbone with substituents that enhance its biological activity. The key structural elements include:
- Benzopyran Core : A fused ring system that contributes to the compound's reactivity and interaction with biological targets.
- Carboxylic Acid Group : Imparts solubility and potential for interaction with enzymes.
- Dimethyl Substituents : Influence the steric properties and bioavailability of the compound.
Research indicates that benzopyran derivatives exhibit various mechanisms of action:
- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of human leukocyte elastase and thrombin. For instance, pyridyl esters of 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acids have shown significant inhibition rates against these enzymes, suggesting potential therapeutic applications in inflammatory diseases .
- Anticancer Activity : Studies have demonstrated that specific derivatives can reduce the invasive behavior of cancer cells. For example, 6-substituted derivatives have been synthesized that effectively inhibit the invasion of HT 1080 fibrosarcoma cells, indicating their potential as anti-cancer agents .
- Antioxidant Properties : The antioxidant capacity of benzopyran derivatives has been evaluated using various assays (DPPH and ABTS), revealing their ability to scavenge free radicals and protect against oxidative stress .
Biological Activity Data
The following table summarizes key biological activities associated with 2H-1-Benzopyran-3-carboxylic acid derivatives:
Case Study 1: Inhibition of Leukocyte Elastase
A study focused on the synthesis of pyridyl esters from 6-substituted benzopyran derivatives demonstrated their efficacy as mechanism-based inhibitors of human leukocyte elastase. The results indicated a time-dependent inhibition pattern with significant potency, suggesting therapeutic applications in conditions involving chronic inflammation .
Case Study 2: Anticancer Potential
Another investigation evaluated the effects of novel benzopyran derivatives on HT 1080 fibrosarcoma cells. The study revealed that these compounds significantly inhibited cell migration and invasion, providing insights into their potential use in cancer therapy .
Properties
CAS No. |
646053-13-6 |
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Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
6,8-ditert-butyl-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C18H22O4/c1-17(2,3)11-7-10-8-12(15(19)20)16(21)22-14(10)13(9-11)18(4,5)6/h7-9H,1-6H3,(H,19,20) |
InChI Key |
CKSRIRHJQZKLJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)C(=O)O)C(C)(C)C |
Origin of Product |
United States |
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